molecular formula C18H16N2O3S B2391050 Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-12-9

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2391050
CAS No.: 888409-12-9
M. Wt: 340.4
InChI Key: OPQNYRFUQQVTHF-UHFFFAOYSA-N
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Description

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate is a complex organic compound with a molecular formula of C18H16N2O3S. This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

The synthesis of Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to effects such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate can be compared with other benzo[d]thiazole derivatives, such as:

  • Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-sulfonate
  • Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-phosphate

These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(3-phenylpropanoylamino)-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-17(22)13-8-9-14-15(11-13)24-18(19-14)20-16(21)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQNYRFUQQVTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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